Terbutaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding airway smooth muscle function:

Terbutaline's ability to relax airway smooth muscle makes it a valuable tool in studying the mechanisms underlying airway constriction and bronchodilation. Researchers use it in isolated smooth muscle preparations or cell cultures to investigate the signaling pathways involved in response to various stimuli [1]. This helps to understand the pathophysiology of airway diseases and develop new therapeutic strategies.

Investigating the effects on exercise performance:

Studying the role in preterm labor:

Exploring applications beyond respiratory diseases:

Research continues to explore potential applications of Terbutaline beyond its established uses. Areas of investigation include its effects on:

Terbutaline is a beta-2 adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory conditions. It is also employed as a tocolytic agent to delay premature labor. The compound is available in various forms, including oral tablets, inhalation solutions, and injectable forms. Terbutaline acts by relaxing the smooth muscles of the airways, facilitating easier breathing, and reducing bronchospasm .

The molecular formula for terbutaline is C₁₂H₁₉N₃O₃, and it has a complex stereochemistry, existing as a racemic mixture of (R)- and (S)-enantiomers .

Terbutaline's mechanism of action centers on its selective agonism of the beta-2 adrenergic receptors located in the bronchial smooth muscle. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote relaxation of bronchial smooth muscle by inhibiting myosin light-chain kinase and activating myosin light-chain phosphatase .

In addition to its bronchodilatory effects, terbutaline has been shown to inhibit the release of mediators from mast cells, which play a crucial role in allergic responses and asthma exacerbations .

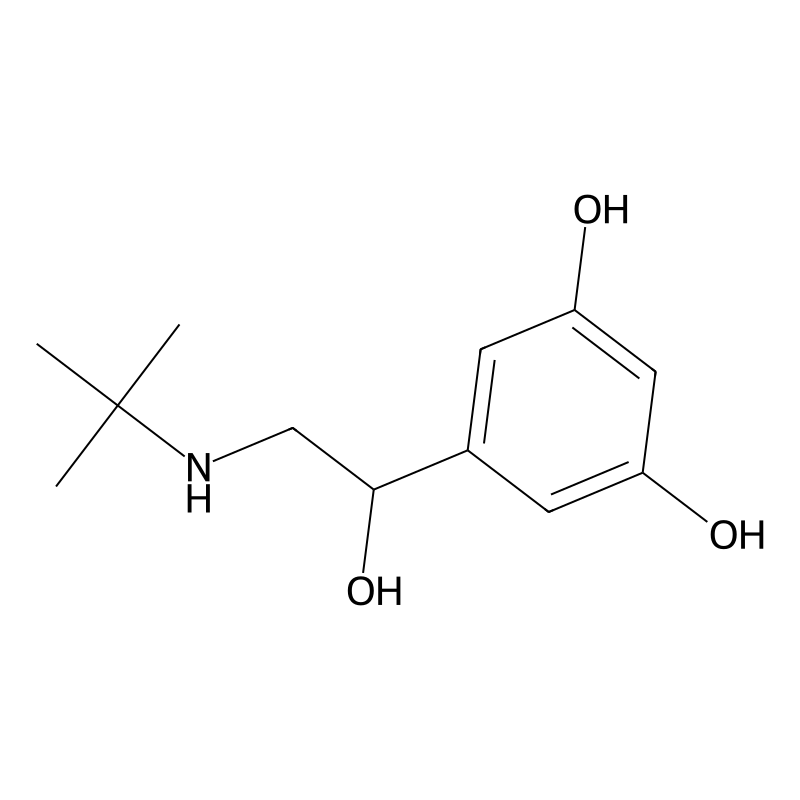

The synthesis of terbutaline can be summarized in the following steps:

- Bromination: 3,5-dibenzyloxyacetophenone is brominated.

- Reaction with Amine: The brominated product reacts with N-benzyl-N-tert-butylamine.

- Reduction: The resulting ketone intermediate undergoes reduction using hydrogen gas over palladium on carbon.

This multi-step synthesis allows for the production of terbutaline in a laboratory setting, ensuring high purity and efficacy for medical applications .

Terbutaline has several clinical applications:

- Asthma Management: Used as a fast-acting bronchodilator to relieve symptoms of wheezing and shortness of breath.

- Chronic Obstructive Pulmonary Disease: Effective in managing bronchospasm associated with this condition.

- Tocolytic Agent: Employed to delay premature labor for up to 48 hours, allowing time for steroid injections that aid fetal lung maturity .

Despite its uses, terbutaline carries warnings regarding potential severe side effects when used for preventing premature labor, including cardiovascular risks for both mother and fetus .

Terbutaline can interact with several other medications, notably:

- Monoamine Oxidase Inhibitors: These can enhance the cardiovascular effects of terbutaline.

- Other Bronchodilators: Concurrent use may increase the risk of adverse effects such as tachycardia and hypertension.

- Diuretics: Terbutaline may lead to hypokalemia when used alongside diuretics .

Monitoring is essential when terbutaline is prescribed with these medications to mitigate risks.

Several compounds share structural or functional similarities with terbutaline:

| Compound Name | Type | Unique Features |

|---|---|---|

| Albuterol | Beta-2 Agonist | Shorter duration; commonly used in inhalers. |

| Salmeterol | Long-acting Beta-2 Agonist | Longer duration; used for maintenance therapy. |

| Formoterol | Long-acting Beta-2 Agonist | Rapid onset; effective for both maintenance and relief. |

| Metaproterenol | Beta-2 Agonist | Less selective; used less frequently today. |

Terbutaline's uniqueness lies in its dual application as both a bronchodilator and a tocolytic agent, which is not commonly found among other beta-2 agonists. Additionally, its specific selectivity for beta-2 receptors allows it to minimize cardiac side effects compared to non-selective adrenergic agonists .

Terbutaline, a selective β2-adrenergic receptor agonist, was first synthesized in 1966 and described in scientific literature by the late 1960s. Its development emerged from efforts to create bronchodilators with improved selectivity for pulmonary β2 receptors over cardiac β1 receptors, reducing side effects associated with non-selective agonists like isoproterenol. The U.S. Food and Drug Administration (FDA) approved terbutaline for clinical use on 25 March 1974, marking its transition from experimental compound to therapeutic agent. Early studies highlighted its utility in asthma management and off-label applications in delaying preterm labor, though the latter now carries significant regulatory warnings.

Chemical Classification and Nomenclature

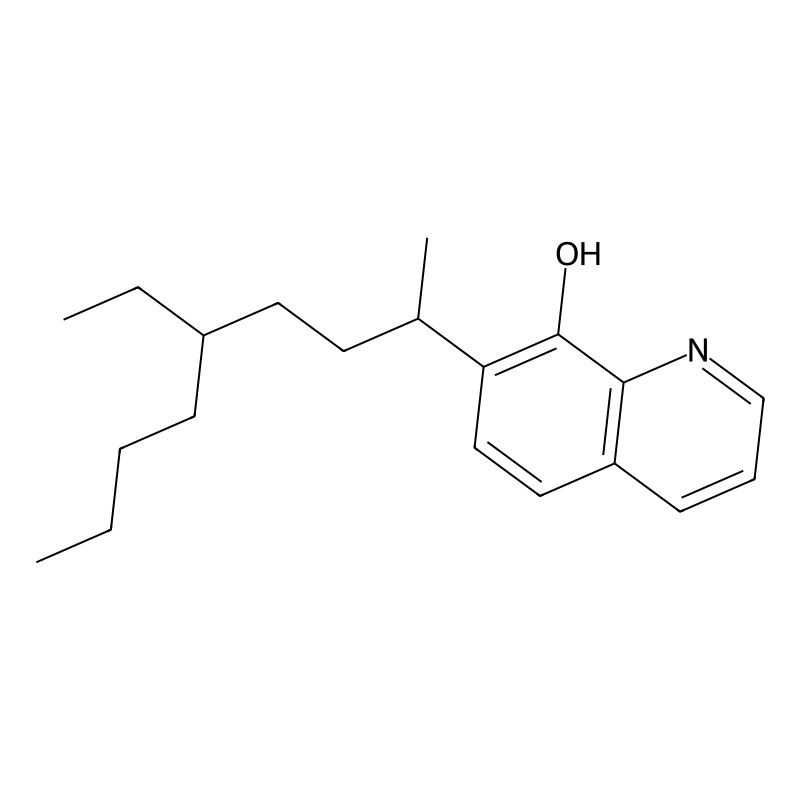

Terbutaline belongs to the phenethylamine class of compounds, characterized by a benzene ring linked to an ethylamine side chain. Its systematic IUPAC name is 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol, reflecting its structural features:

- A resorcinol backbone (1,3-dihydroxybenzene) at positions 3 and 5.

- A β-hydroxyethylamine side chain substituted with a tert-butyl group at the amino position.

The compound is marketed under the generic name terbutaline and the brand name Bricanyl. Its molecular formula is C12H19NO3, with a molecular weight of 225.28 g/mol.

Scientific Significance in Chemical Research

Terbutaline’s significance stems from its role as a prototypical β2-selective agonist, enabling studies on adrenergic receptor mechanisms. Its selectivity arises from structural modifications that minimize interactions with β1 receptors, making it a model compound for designing derivatives with enhanced specificity. Additionally, terbutaline’s chiral center (R-configuration) has been critical in stereochemical studies, as the (R)-enantiomer exhibits 50–100-fold greater β2 receptor affinity than the (S)-form.

Physical State and Appearance

Terbutaline exists as a solid at room temperature and presents as a crystalline powder [1] [2] [3]. The compound exhibits a white to off-white coloration, with some sources describing it as having a grayish-white appearance [2] [3] [4]. The material is described as nearly odorless or possessing a faint odor of acetic acid [5]. These physical characteristics are consistent across multiple pharmaceutical grade samples, making visual identification relatively straightforward for quality control purposes.

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [1] [2] [3] |

| Appearance | Crystalline powder | [1] [2] [3] |

| Color | White to off-white | [2] [3] [4] |

| Odor | Nearly odorless or faint acetic acid odor | [5] |

Thermal Properties

Melting Point (119-122°C)

The melting point of terbutaline has been consistently reported across multiple sources as 119-122°C [1] [2] [6]. This relatively narrow temperature range indicates good purity and crystalline uniformity of pharmaceutical-grade terbutaline. The melting point represents the temperature at which the crystalline structure transitions from solid to liquid phase under standard atmospheric pressure conditions.

For the sulfate salt form of terbutaline, the melting point is significantly higher, reported as 246-248°C with decomposition [7] [6] [8]. This higher melting point for the sulfate salt reflects the ionic nature of the salt form and stronger intermolecular interactions compared to the free base.

Thermal Stability Parameters

Terbutaline demonstrates moderate thermal stability under normal storage conditions. The compound is stable under normal conditions as a solid but becomes unstable under elevated temperatures [9]. Studies have shown that terbutaline sulfate in polypropylene syringes remains stable for 60 days under refrigeration and at room temperature when protected from light [10] [11]. However, substantial degradation and discoloration can occur when the compound is exposed to light [10] [11].

Temperature stability studies indicate that terbutaline sulfate (0.1 mg/mL) in 0.9% sodium chloride injection did not lose any potency after 23 days of storage at 25°C [12] [13]. The pH value of 4.3 remained unchanged during this storage period, and the physical appearance remained clear throughout the study [12] [13].

| Stability Condition | Duration | Result | Reference |

|---|---|---|---|

| Refrigeration (4°C), dark | 60 days | Stable | [10] [11] |

| Room temperature (25°C), dark | 60 days | Stable | [10] [11] |

| Room temperature (25°C), light | 60 days | Degradation and yellowing | [10] [11] |

| 25°C in saline | 23 days | No potency loss | [12] [13] |

Solubility and Partition Coefficients

Aqueous Solubility (213 mg/ml)

Terbutaline exhibits high aqueous solubility with a reported value of 213 mg/ml [1] [2]. This high water solubility is characteristic of the compound's hydrophilic nature and presence of multiple hydroxyl groups and an amino group in its structure. The high aqueous solubility facilitates the compound's bioavailability and makes it suitable for various pharmaceutical formulations.

For the sulfate salt form, solubility data shows greater than 20 mg/ml in water at 25°C [6]. The salt form also demonstrates solubility in other solvents: 1.2 mg/ml in ethanol, greater than 20 mg/ml in 10% ethanol, and 2.7 mg/ml in methanol [6].

Octanol/Water Partition Coefficient (0.9)

The octanol/water partition coefficient for terbutaline is reported as 0.9 [1] [2], indicating a relatively balanced hydrophilic-lipophilic character. This moderate partition coefficient suggests that the compound has sufficient lipophilicity to cross biological membranes while maintaining adequate water solubility for dissolution and transport in aqueous biological fluids.

However, some studies report different partition coefficient values depending on experimental conditions. A transdermal delivery study reported an apparent partition coefficient of 0.03 in n-octanol/deionized water at pH 6.5 [14] [15]. The same study showed pH-dependent partition behavior with values of 0.02 at pH 3, 0.05 at pH 7.4, and 0.4 at pH 9 [14], demonstrating the influence of ionization state on lipophilicity.

| pH | Partition Coefficient | Reference |

|---|---|---|

| 3.0 | 0.02 | [14] |

| 6.5 | 0.03 | [14] [15] |

| 7.4 | 0.05 | [14] |

| 9.0 | 0.4 | [14] |

Acid-Base Properties

pKa Values

Terbutaline possesses three ionizable functional groups, resulting in three distinct pKa values. The most consistently reported values are pKa₁ = 8.8, pKa₂ = 10.1, and pKa₃ = 11.2 [2] [7] [6]. These values indicate that terbutaline is a weak base with moderate basicity.

The compound exists in different ionization states depending on the solution pH. At physiological pH (~7.4), terbutaline exists predominantly in its cationic form due to protonation of the amino group [16]. The pKa values indicate that it exists in cationic form in a pH range of 1-3.5 [16].

Dissociation Constants

Detailed potentiometric studies have determined the stepwise macroconstants as log K₁ = 11.01, log K₂ = 9.89, and log K₃ = 8.57 at 25.0°C and 0.2 M ionic strength [17] [18]. These values were measured using potentiometry and calculated by standard evaluation methods [17] [18].

The molecule contains three ionizable functional groups: two identical phenolate groups and one secondary amino group [17] [18]. In the unprotonated form, the two identical phenolate groups are slightly more basic than the secondary amino group, whereas the amino basicity significantly exceeds that of the phenolate site when the other phenol is protonated [17] [18]. This behavior is attributed to large phenolate-phenolate intramolecular interaction [17] [18].

The phenolate-phenolate and phenolate-amino interactivity parameters were determined to be -1.21 and -0.41 log E units, respectively [17] [18].

| Parameter | Value (25°C, 0.2 M ionic strength) | Reference |

|---|---|---|

| log K₁ | 11.01 | [17] [18] |

| log K₂ | 9.89 | [17] [18] |

| log K₃ | 8.57 | [17] [18] |

| Phenolate-phenolate interaction | -1.21 log E units | [17] [18] |

| Phenolate-amino interaction | -0.41 log E units | [17] [18] |

Collision Cross Section Measurements

Collision cross section (CCS) values provide important structural information about terbutaline in the gas phase, which is valuable for ion mobility-mass spectrometry applications and structural characterization [19]. The CCS represents the effective area for interaction between an individual ion and neutral gas through which it is traveling [20].

Multiple CCS values have been determined for different ionization states of terbutaline:

- [M+H]⁺: 155.27 Ų [19]

- [M+K]⁺: 155.28 Ų [19]

- [M+Na]⁺: 166.43 Ų [19]

- [M-H]⁻: 161.81 Ų [19]

- [M+H-H₂O]⁺: 149.28 Ų [19]

These measurements were obtained using calibrated methods with polyalanine and drug standards [19]. The CCS values are related to the chemical structure and three-dimensional conformation of the molecule [20] and can be used as additional parameters for identification of unknowns in analytical applications [21].

| Ion Form | CCS (Ų) | Calibration Method | Reference |

|---|---|---|---|

| [M+H]⁺ | 155.27 | Polyalanine and drug standards | [19] |

| [M+K]⁺ | 155.28 | Polyalanine and drug standards | [19] |

| [M+Na]⁺ | 166.43 | Polyalanine and drug standards | [19] |

| [M-H]⁻ | 161.81 | Polyalanine and drug standards | [19] |

| [M+H-H₂O]⁺ | 149.28 | Polyalanine and drug standards | [19] |

Molecular Weight and Related Parameters (225.288 g/mol)

The molecular weight of terbutaline is consistently reported as 225.288 g/mol [22] [23] [24] [25] with the molecular formula C₁₂H₁₉NO₃ [2] [22] [23] [24] [25]. The exact mass has been determined as 225.136493 g/mol [22], providing high precision for mass spectrometric applications.

Additional molecular parameters include:

- Monoisotopic mass: 225.136493 g/mol [24]

- Nominal mass: 225 u [22]

- Percent composition: C 63.98%, H 8.50%, N 6.22%, O 21.31% [6]

The compound exists as a racemic mixture with one chiral center [1] [26] [25], resulting in optical activity designated as (+/-) [26] [25]. The stereochemistry is described as racemic with 0 defined stereocenters out of 1 total stereocenter [25].

| Parameter | Value | Reference |

|---|---|---|

| Molecular formula | C₁₂H₁₉NO₃ | [2] [22] [23] [24] [25] |

| Molecular weight | 225.288 g/mol | [22] [23] [24] [25] |

| Exact mass | 225.136493 g/mol | [22] |

| Monoisotopic mass | 225.136493 g/mol | [24] |

| Nominal mass | 225 u | [22] |

| Chiral centers | 1 | [1] |

| Stereochemistry | Racemic | [26] [25] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.9 (LogP)

1.4

Appearance

Melting Point

Storage

UNII

Related CAS

Drug Indication

Livertox Summary

Commonly used beta adrenergic drugs include albuterol, bitolterol, metaproterenol, pirbuterol, salmeterol and terbutaline. These agents share structural similarity and are discussed together.

Drug Classes

Pharmacology

Terbutaline Sulfate is the sulfate salt form of terbutaline, an ethanolamine derivative with bronchodilating and tocolytic properties. Terbutaline sulfate selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic cAMP production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids the relaxation of airway muscles. Terbutaline sulfate also increases mucociliary clearance and reduces release of inflammatory cell mediators.

Terbutaline is an ethanolamine derivative with bronchodilating and tocolytic activities. Terbutaline selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic AMP (cAMP) production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids in the relaxation of airway muscles. Terbutaline also increases mucociliary clearance and reduces release of inflammatory cell mediators.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC03 - Terbutaline

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03C - Adrenergics for systemic use

R03CC - Selective beta-2-adrenoreceptor agonists

R03CC03 - Terbutaline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Other CAS

23031-25-6

Absorption Distribution and Excretion

An oral dose of terbutaline is 40% eliminated in the urine after 72 hours. The major metabolite in the urine was the sulphate conjugated form of terbutaline. Parenteral doses of terbutaline are 90% eliminated in the urine, with approximately 2/3 as the unchanged parent drug. Less than 1% of a dose of terbutaline is eliminated in the feces.

Terbutaline has a mean volume of distribution of 1.6 L/kg.

The average clearance of terbutaline is 3.0 mL/min/kg.

Metabolism Metabolites

Wikipedia

Itraconazole

Biological Half Life

Use Classification

Dates

Combination fixed-dose beta agonist and steroid inhaler as required for adults or children with mild asthma

Iain Crossingham, Sally Turner, Sanjay Ramakrishnan, Anastasia Fries, Matthew Gowell, Farhat Yasmin, Rebekah Richardson, Philip Webb, Emily O'Boyle, Timothy Sc HinksPMID: 33945639 DOI: 10.1002/14651858.CD013518.pub2

Abstract

Asthma affects 350 million people worldwide including 45% to 70% with mild disease. Treatment is mainly with inhalers containing beta₂-agonists, typically taken as required to relieve bronchospasm, and inhaled corticosteroids (ICS) as regular preventive therapy. Poor adherence to regular therapy is common and increases the risk of exacerbations, morbidity and mortality. Fixed-dose combination inhalers containing both a steroid and a fast-acting beta₂-agonist (FABA) in the same device simplify inhalers regimens and ensure symptomatic relief is accompanied by preventative therapy. Their use is established in moderate asthma, but they may also have potential utility in mild asthma.To evaluate the efficacy and safety of single combined (fast-onset beta₂-agonist plus an inhaled corticosteroid (ICS)) inhaler only used as needed in people with mild asthma.

We searched the Cochrane Airways Trials Register, Cochrane Central Register of Controlled Trials (CENTRAL), MEDLINE and Embase, ClinicalTrials.gov and the World Health Organization (WHO) trials portal. We contacted trial authors for further information and requested details regarding the possibility of unpublished trials. The most recent search was conducted on 19 March 2021.

We included randomised controlled trials (RCTs) and cross-over trials with at least one week washout period. We included studies of a single fixed-dose FABA/ICS inhaler used as required compared with no treatment, placebo, short-acting beta agonist (SABA) as required, regular ICS with SABA as required, regular fixed-dose combination ICS/long-acting beta agonist (LABA), or regular fixed-dose combination ICS/FABA with as required ICS/FABA. We planned to include cluster-randomised trials if the data had been or could be adjusted for clustering. We excluded trials shorter than 12 weeks. We included full texts, abstracts and unpublished data.

Two review authors independently extracted data. We analysed dichotomous data as odds ratios (OR) or rate ratios (RR) and continuous data as mean difference (MD). We reported 95% confidence intervals (CIs). We used Cochrane's standard methodological procedures of meta-analysis. We applied the GRADE approach to summarise results and to assess the overall certainty of evidence. Primary outcomes were exacerbations requiring systemic steroids, hospital admissions/emergency department or urgent care visits for asthma, and measures of asthma control.

We included six studies of which five contributed results to the meta-analyses. All five used budesonide 200 μg and formoterol 6 μg in a dry powder formulation as the combination inhaler. Comparator fast-acting bronchodilators included terbutaline and formoterol. Two studies included children aged 12+ and adults; two studies were open-label. A total of 9657 participants were included, with a mean age of 36 to 43 years. 2.3% to 11% were current smokers. FABA / ICS as required versus FABA as required Compared with as-required FABA alone, as-required FABA/ICS reduced exacerbations requiring systemic steroids (OR 0.45, 95% CI 0.34 to 0.60, 2 RCTs, 2997 participants, high-certainty evidence), equivalent to 109 people out of 1000 in the FABA alone group experiencing an exacerbation requiring systemic steroids, compared to 52 (95% CI 40 to 68) out of 1000 in the FABA/ICS as-required group. FABA/ICS as required may also reduce the odds of an asthma-related hospital admission or emergency department or urgent care visit (OR 0.35, 95% CI 0.20 to 0.60, 2 RCTs, 2997 participants, low-certainty evidence). Compared with as-required FABA alone, any changes in asthma control or spirometry, though favouring as-required FABA/ICS, were small and less than the minimal clinically-important differences. We did not find evidence of differences in asthma-associated quality of life or mortality. For other secondary outcomes FABA/ICS as required was associated with reductions in fractional exhaled nitric oxide, probably reduces the odds of an adverse event (OR 0.82, 95% CI 0.71 to 0.95, 2 RCTs, 3002 participants, moderate-certainty evidence) and may reduce total systemic steroid dose (MD -9.90, 95% CI -19.38 to -0.42, 1 RCT, 443 participants, low-certainty evidence), and with an increase in the daily inhaled steroid dose (MD 77 μg beclomethasone equiv./day, 95% CI 69 to 84, 2 RCTs, 2554 participants, moderate-certainty evidence). FABA/ICS as required versus regular ICS plus FABA as required There may be little or no difference in the number of people with asthma exacerbations requiring systemic steroid with FABA/ICS as required compared with regular ICS (OR 0.79, 95% CI 0.59 to 1.07, 4 RCTs, 8065 participants, low-certainty evidence), equivalent to 81 people out of 1000 in the regular ICS plus FABA group experiencing an exacerbation requiring systemic steroids, compared to 65 (95% CI 49 to 86) out of 1000 FABA/ICS as required group. The odds of an asthma-related hospital admission or emergency department or urgent care visit may be reduced in those taking FABA/ICS as required (OR 0.63, 95% CI 0.44 to 0.91, 4 RCTs, 8065 participants, low-certainty evidence). Compared with regular ICS, any changes in asthma control, spirometry, peak flow rates (PFR), or asthma-associated quality of life, though favouring regular ICS, were small and less than the minimal clinically important differences (MCID). Adverse events, serious adverse events, total systemic corticosteroid dose and mortality were similar between groups, although deaths were rare, so confidence intervals for this analysis were wide. We found moderate-certainty evidence from four trials involving 7180 participants that FABA/ICS as required was likely associated with less average daily exposure to inhaled corticosteroids than those on regular ICS (MD -154.51 μg/day, 95% CI -207.94 to -101.09).

We found FABA/ICS as required is clinically effective in adults and adolescents with mild asthma. Their use instead of FABA as required alone reduced exacerbations, hospital admissions or unscheduled healthcare visits and exposure to systemic corticosteroids and probably reduces adverse events. FABA/ICS as required is as effective as regular ICS and reduced asthma-related hospital admissions or unscheduled healthcare visits, and average exposure to ICS, and is unlikely to be associated with an increase in adverse events. Further research is needed to explore use of FABA/ICS as required in children under 12 years of age, use of other FABA/ICS preparations, and long-term outcomes beyond 52 weeks.

Clinical value of N-acetylcysteine combined with terbutaline sulfate in elderly patients with chronic obstructive pulmonary disease and its effect on apoptosis/anti-apoptosis mechanism

Qiang Zhou, Li Zhang, Youyi Sun, Mengqi Xie, Jun LinPMID: 33065789 DOI: 10.21037/apm-20-1605

Abstract

The pathogenesis of chronic obstructive pulmonary disease (COPD) is complex. Our study aimed to investigate the clinical value of N-acetylcysteine (NAC) combined with terbutaline sulfate in the treatment of COPD in elderly people, and its effect on the apoptosis/anti-apoptosis mechanism.A total of 126 elderly COPD patients in our hospital from December 2017 to June 2019 were recruited and divided into 3 groups. On the basis of conventional treatment, control group A was treated with NAC, control group B with terbutaline sulfate, and combined group with both drugs. Lung function, apoptosis/anti-apoptosis related indexes, oxidative stress indexes, COPD assessment test (CAT) score, 6-min walk distance (6MWD), blood gas indexes, and adverse reactions were measured.

The levels of forced vital capacity (FVC), maximum mid-expiratory flow rate (MMF), peak expiratory flow (PEF), oxygenation index (OI), and blood oxygen saturation (SaO2) in 3 groups were increased after treatment, and were the highest in the combined group. The level of carbon dioxide partial pressure (PaCO2) was decreased, and was the lowest in the combined group. After 2 weeks of treatment, the 6MWD had increased in all 3 groups and was longest in the combined group. The CAT score was decreased and the extent of decrease was the highest in the combined group. After treatment, the levels of Fas receptor/apoptosis antigen 1 (Fas/APO-1), soluble Fas (sFas), malondialdehyde (MDA), and reactive oxygen species (ROS) in the three groups were decreased, and their levels were decreased most markedly in the combined group. Meanwhile, the levels of superoxide dismutase (SOD) and glutathione peroxide enzyme (GSH-PX) were increased after treatment, and their levels were the highest in the combined group. The incidence of dizziness, chest tightness, constipation, and nasal congestion in the combination group were not significantly different from the other two groups.

The combined use of terbutaline sulfate and NAC in the treatment of elderly patients with COPD can effectively improve their lung function and blood gas status, which can strengthen athletic ability, reduce the oxidative stress response, and regulate apoptotic cytokines.

Combination budesonide/formoterol inhaler as sole reliever therapy in Māori and Pacific people with mild and moderate asthma

Jo Hardy, Jordan Tewhaiti-Smith, Christina Baggott, James Fingleton, Alex Semprini, Mark Holliday, Robert J Hancox, Mark Weatherall, Matire HarwoodPMID: 32994594 DOI:

Abstract

In the PRACTICAL study, as-needed budesonide/formoterol reduced the rate of severe exacerbations compared with maintenance budesonide plus as-needed terbutaline. In a pre-specified analysis we analysed the efficacy in Māori and Pacific peoples, populations with worse asthma outcomes.The PRACTICAL study was a 52-week, open-label, parallel group, randomised controlled trial of 890 adults with mild to moderate asthma, who were randomised to budesonide/formoterol Turbuhaler 200/6mcg one actuation as required or budesonide Turbuhaler 200mcg one actuation twice daily and terbutaline Turbuhaler 250mcg two actuations as required. The primary outcome was rate of severe exacerbations. The analysis strategy was to test an ethnicity-treatment interaction term for each outcome variable.

Seventy-two participants (8%) identified as Māori, 36 participants (4%) as Pacific ethnicity. There was no evidence that ethnicity was an effect modifier for severe exacerbations (P interaction 0.70).

The reduction in severe exacerbation risk with budesonide-formoterol reliever compared with maintenance budesonide was similar in Māori and Pacific adults compared with New Zealand European/Other.

Novel lipid-polymer hybrid nanoparticles incorporated in thermosensitive in situ gel for intranasal delivery of terbutaline sulphate

Soha Mohamed, Mohamed Nasr, Abeer Salama, Hanan RefaiPMID: 32969722 DOI: 10.1080/02652048.2020.1826590

Abstract

The present work aimed to improve the bioavailability of terbutaline sulphate (TS) and to prolong its nasal residence time for the treatment of asthma.Chitosan/pectin polyelectrolyte complex nanoparticles (CS/PC) were prepared by ionic gelation method and coated with phospholipid (PL) and then incorporated into optimised thermosensitive in situ gel.

The optimal PL-coated nanoparticle formulation (LP1) showed the smallest particle size (345.5 nm), the highest zeta potential (32.9 mV) and the greatest percent drug released after 6 h (71%). The optimum in situ gel loaded with LP1 (NG3) showed three times greater permeation through nasal mucosa than aqueous solution of TS and revealed about 94% and 92% of the effect of IV injection of drug solution on tidal volume and peak expiratory flow in histamine treated rats, respectively.

The developed PL-coated CS/PC/in situ gel could be considered as a promising intranasal formulation of TS for asthma management.

Terbutaline, forskolin and cAMP reduce secretion of aqueous humour in the isolated bovine eye

Mohammad Shahidullah, William Stuart Wilson, Kazi Rafiq, Mahmudul Hasan Sikder, Jannatul Ferdous, Nicholas Anthony DelamerePMID: 33347508 DOI: 10.1371/journal.pone.0244253

Abstract

In order to elucidate involvement of cyclic AMP and intracellular Ca2+,[Ca2+]i, in the modulation of aqueous humour formation (AHF), we studied the effects of terbutaline, forskolin and 8-Br-cAMP in the isolated bovine eye. We also studied the interaction of cAMP on calcium signaling in cultured ciliary epithelial (CE) cells. Drug effects on AHF were measured by fluorescein dilution. Drug effects on [Ca2+]i were studied by the fura-2 fluorescence ratio technique. Terbutaline (100 nmol-100 M), forskolin (30 nM-100 M) or 8-Br-cAMP (100 nM- 10 μM), administered in the arterial perfusate produced significant reductions in AHF. The AH reducing effect of terbutaline was blocked by a selective inhibitor of protein kinase A (KT-5720). ATP (100 M) caused a rapid, transient (peak) increase in [Ca2+]i followed by a sustained plateau phase lasting more than 5 minutes. Preincubation of the cells (6 min) with terbutaline, forskolin or 8-Br-cAMP significantly reduced the peak calcium response to ATP. The sustained plateau phase of the response, on the other hand, was augmented by each of the agents. KT-5720 partially reversed the inhibitory effect of terbutaline on the peak and totally inhibited its effect on the plateau phase. These data indicate: (a) that AHF in the bovine eye can be manipulated through cyclic AMP, operating via protein kinase A, (b) that protein kinase A can affect [Ca2+]i homeostasis, (c) that calcium release from the intracellular store, not the entry, affects AHF, and (d) that interaction of [Ca2+]i with cAMP plays a role in modulating AH secretion.What matters most to patients when choosing treatment for mild-moderate asthma? Results from a discrete choice experiment

Christina Baggott, Paul Hansen, Robert J Hancox, Jo Katherine Hardy, Jenny Sparks, Mark Holliday, Mark Weatherall, Richard Beasley, Helen K Reddel, James Fingleton, PRACTICAL discrete choice experiment study team, Andrew Corin, Liz Dronfield, Colin Helm, Tracy Paterson, Bhuwan Poudel, Davitt Sheahan, Pamela Sheahan, Christina Baggott, Richard Beasley, Irene Braithwaite, Alexandra Eathorne, Stefan Ebmeier, James Fingleton, Daniela Hall, Jo Hardy, Matire Harwood, Mark Holliday, Claire Houghton, Saras Mane, John Martindale, Karen Oldfield, Janine Pilcher, Donah Sabbagh, Philippa Shirtcliffe, Jenny Sparks, Alexandra Vohlidkova, Mathew Williams, Patrick Collins, Summer Hassan, Annika Lam, Claudette Lionnet, Barney Montgomery, Liz Smaill, Elena Bayly-McCredie, Chris Millar-Coote, Dean Millar-Coote, Jim Reid, Anna Samuel, Robert J Hancox, Mark Weatherall, Helen K ReddelPMID: 32719055 DOI: 10.1136/thoraxjnl-2019-214343

Abstract

An as-needed combination preventer and reliever regimen was recently introduced as an alternative to conventional daily preventer treatment for mild asthma. In a subgroup analysis of the PRACTICAL study, a pragmatic randomised controlled trial of budesonide-formoterol reliever therapy versus maintenance budesonide plus terbutaline reliever therapy in adults with mild asthma, we recently reported that about two-thirds preferred as-needed combination preventer and reliever therapy. The aim of this study was to determine the relative importance of attributes associated with these two asthma therapies in this subgroup of participants who indicated their preferred treatment in the PRACTICAL study.At their final study visit, a subgroup of participants indicated their preferred treatment and completed a discrete choice experiment using the Potentially All Pairwise RanKings of all possible Alternatives method and 1000minds software. Treatment attributes and their levels were selected from measurable study outcomes, and included: treatment regimen, shortness of breath, steroid dose and likelihood of asthma flare-up.

The final analysis dataset included 288 participants, 64% of whom preferred as-needed combination preventer and reliever. Of the attributes, no shortness of breath and lowest risk of asthma flare-up were ranked highest and second highest, respectively. However, the relative importance of the other two attributes varied by preferred therapy: treatment regimen was ranked higher by participants who preferred as-needed treatment than by participants who preferred maintenance treatment.

Knowledge of patient preferences for treatment attributes together with regimen characteristics can be used in shared decision-making regarding choice of treatment for patients with mild-moderate asthma.

ACTRN12616000377437.

Driving β

Denise L Bellinger, Carlo Wood, Jon E Wergedal, Dianne LortonPMID: 34220796 DOI: 10.3389/fimmu.2021.628065

Abstract

Hypersympathetic activity is prominent in rheumatoid arthritis, and major life stressors precede onset in ~80% of patients. These findings and others support a link between stress, the sympathetic nervous system and disease onset and progression. Here, we extend previous research by evaluating how selective peripherally acting α/β-adrenergic drugs affect joint destruction in adjuvant-induced arthritis.

Complete Freund's adjuvant induced inflammatory arthritis in male Lewis rats. Controls received no treatment. Arthritic rats then received vehicle or twice-daily treatment with the α-adrenergic antagonist, phentolamine (0.5 mg/day) and the β

-adrenergic agonist, terbutaline (1200 µg/day, collectively named SH1293) from day (D) of disease onset (D12) through acute (D21) and severe disease (D28). Disease progression was assessed in the hind limbs using dorsoplantar widths, X-ray analysis, micro-computed tomography, and routine histology on D14, D21, and D28 post-immunization.

On D21, SH1293 significantly attenuated arthritis in the hind limbs, based on reduced lymphocytic infiltration, preservation of cartilage, and bone volume. Pannus formation and sympathetic nerve loss were not affected by SH1293. Bone area and osteoclast number revealed high- and low-treatment-responding groups. In high-responding rats, treatment with SH1293 significantly preserved bone area and decreased osteoclast number, data that correlated with drug-mediated joint preservation. SH1293 suppressed abnormal bone formation based on reduced production of osteophytes. On D28, the arthritic sparing effects of SH1293 on lymphocytic infiltration, cartilage and bone sparing were maintained at the expense of bone marrow adipocity. However, sympathetic nerves were retracted from the talocrural joint.

Our findings support a significant delay in early arthritis progression by treatment with SH1293. Targeting sympathetic neurotransmission may provide a strategy to slow disease progression.

Living with severe asthma since childhood

Tony KirbyPMID: 34245692 DOI: 10.1016/S2213-2600(21)00324-6

Abstract

Role of surface molecular environment and amorphous content in moisture sorption behavior of milled Terbutaline Sulphate

Noor Ul Saba Bagwan, Sneha Sheokand, Amanpreet Kaur, Gurudutt Dubey, Vibha Puri, Prasad V Bharatam, Arvind Kumar BansalPMID: 33675911 DOI: 10.1016/j.ejps.2021.105782

Abstract

Milling may cause undesired changes in crystal topology, due to exposure of new facets, their corresponding functional groups and surface amorphization. This study investigated effect of milling induced surface amorphous content and chemical environment on moisture sorption behavior of a model hydrophilic drug, Terbutaline Sulphate (TBS). A Dynamic Vapor Sorption (DVS) based analytical method was developed to detect amorphous content, with LOD and LOQ of 0.41% and 1.24%w/w, respectively. The calibration curve gave a linear regression of 0.999 in a concentration range of 0-16.36%w/w amorphous content plotted against surface area normalized % weight change, due to moisture sorption. TBS was milled using air jet mill at 8 Bars for 3 cycles (D- 3.46µm) and analyzed using the validated DVS method prior to and post conditioning. The moisture sorption was higher in case of milled unconditioned TBS. Molecular Dynamics Simulation (MDS) was performed to identify the cause for increased moisture sorption due to altered surface environment or amorphous content. The results implied that the new planes and functional groups exposed on milling had negligible contribution to moisture sorption and the higher moisture sorption in milled unconditioned TBS was due to surface amorphization. Conditioning under elevated humidity recrystallized the milling-induced surface amorphous content and led to decreased moisture sorption in milled conditioned TBS.

G protein-coupled receptor-in-paper, a versatile chromatographic platform to study receptor-drug interaction

Gangjun Feng, Xinyi Yuan, Ping Li, Rui Tian, Zhaoling Hou, Xiaoying Fu, Zhongman Chang, Jing Wang, Qian Li, Xinfeng ZhaoPMID: 33383241 DOI: 10.1016/j.chroma.2020.461835

Abstract

High-performance affinity chromatography is limited by its high cost and high pressure. Paper is made up of porous fiber networks and has the properties of low cost, ease of fabrication, and biodegradable. Due to these advantages, herein, we immobilized beta2-adrenoceptor (β-AR) onto the surface of the polytetrafluoroethylene membrane, a paper-based material, and constructed a G protein-coupled receptor (GPCR)-in-paper chromatographic platform. This platform was characterized by Fourier transform infrared spectroscopy, fluorescence analysis, X-ray photoelectron spectroscopy, and chromatographic studies. These morphological and elemental analysis showed that β

-AR was successfully immobilized on the paper surface. The specific drugs have good retentions on the GPCR-in-paper chromatographic platform. The association constants of salbutamol, terbutaline and bambuterol to β

-AR were calculated to be 2.02 × 10

M

, 1.15 × 10

M

, 1.75 × 10

M

by adsorption energy distribution, which were in good line with the values from frontal analysis, zonal elution and previous literatures. We demonstrated that the GPCR-in-paper platform was cost-effective, easy to be modified for protein immobilization, and applicable in the receptor-drug interaction analysis. We believe such a platform sheds new light on paper chromatography for receptor-drug interaction analysis and other applications.